3-Methylazetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylazetidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its synthesis and properties are of interest due to its unique structural features.
Synthesis Analysis
- The synthesis of related azetidine derivatives typically involves multi-step sequences starting from specific precursors, as demonstrated in the synthesis of various azetidin-2-ones and oxazolidinones (Salgado et al., 2003).
Molecular Structure Analysis
- Crystallographic studies have been conducted on compounds with similar structures, providing insights into the molecular conformation, stability, and intramolecular interactions of azetidine derivatives (Murugavel et al., 2014).
Chemical Reactions and Properties
- Azetidine compounds participate in various chemical reactions, such as the formation of oxazolidinones via reactions with amines, which is contingent on the basicity of the amines involved (Chernysheva et al., 1999).
Physical Properties Analysis
- The physical properties of azetidine derivatives, including melting and boiling points, solubility, and stability, can be inferred from related compounds. For example, the crystal structure analysis of azetidine compounds provides data on molecular geometry, which influences physical properties (Ahoya et al., 2010).
Chemical Properties Analysis
- Chemical properties such as reactivity, acidity/basicity, and functional group behavior can be analyzed through reactions like the formation of oxazolidinones and other heterocyclic systems, as shown in studies involving azetidine derivatives (Chen et al., 1968).
Scientific Research Applications
Synthesis and Biological Activity
Development of Non-Proteinogenic Amino Acids : The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose exemplifies the creation of non-proteinogenic amino acids. These compounds, including N-methylazetidine amide derivatives, show potent inhibition of glycosidases, highlighting their potential in medicinal chemistry for drug development (Glawar et al., 2013).
Anti-tumor Activities : Novel triazolopyrimidine compounds synthesized through a three-component condensation involving an enamine analogous to N-methyl-1-(methylthio)-2-nitroethenamine exhibited significant anti-tumor activity. This study underscores the compound's utility in the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process in cancer cells (Safari et al., 2020).
Chemical Synthesis and Application : Azetidines, including methylazetidine derivatives, serve as intermediates in synthesizing a wide range of compounds. Their reactions with electrophiles and nucleophiles lead to valuable amides, alkenes, and amines. Moreover, azetidines are precursors to cyclic products and have applications in creating β-lactams, which are critical in developing antibacterial agents and other pharmaceuticals (Singh et al., 2008).
Aminolysis Studies : Research on ezetimibe and structurally similar compounds demonstrated aminolysis reactions giving β-aminoamides, indicating the phenolic group's crucial role in these processes. Such studies provide insights into reaction mechanisms and potential pharmaceutical applications (Baťová et al., 2015).
Synthetic Methodologies and Mechanistic Insights
Synthesis of Azetidinones and Azetidinols : The creation of 1-alkyl-2-methylazetidin-3-ones through cyclization and subsequent hydrolysis and imination processes showcases the compound's versatility in synthesizing highly functionalized derivatives. These methodologies contribute to the broad array of synthetic pathways available for creating complex molecules with specific biological activities (Salgado et al., 2003).
Aziridine to Azetidine Rearrangement : A unique synthesis pathway involving an aziridine to azetidine rearrangement was highlighted, expanding the synthetic toolbox for creating methoxy-methylazetidines. This novel pathway emphasizes the dynamic nature of azetidine chemistry and its implications for developing new synthetic strategies (Stankovic et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-methylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-4(5)2-6-3-4;;/h6H,2-3,5H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIUSSYDUIFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564718 |
Source
|
Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidin-3-amine dihydrochloride | |
CAS RN |
124668-47-9 |
Source
|
Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.